Isopropyl 5-bromo-3-(methylamino)picolinate
Description
Isopropyl 5-bromo-3-(methylamino)picolinate is a halogenated picolinate ester characterized by a bromine atom at the 5-position, a methylamino group at the 3-position, and an isopropyl ester moiety.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
propan-2-yl 5-bromo-3-(methylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)15-10(14)9-8(12-3)4-7(11)5-13-9/h4-6,12H,1-3H3 |
InChI Key |
BGVWAOPXQCAGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)Br)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-bromo-3-(methylamino)picolinate typically involves the bromination of 3-(methylamino)picolinic acid followed by esterification with isopropanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The esterification step can be carried out using an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-bromo-3-(methylamino)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can yield amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are essential for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted picolinates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include nitroso, nitro, or amine derivatives.
Coupling Reactions: Products include biaryl or aryl-alkyl derivatives.
Scientific Research Applications
Isopropyl 5-bromo-3-(methylamino)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Isopropyl 5-bromo-3-(methylamino)picolinate involves its interaction with specific molecular targets and pathways. The bromine and methylamino groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate enzymatic activities, inhibit protein-protein interactions, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Picolinate Esters
The compound’s closest analogs include methyl 5-bromo-3-methylpicolinate (CAS 213771-32-5, similarity score 0.91) and methyl 6-amino-5-bromopicolinate (CAS 178876-82-9, similarity score 0.90) . Key differences lie in the ester group (methyl vs. isopropyl) and substituent functionalization (methyl vs. methylamino). These modifications influence physicochemical properties:
- Solubility : Isopropyl esters generally exhibit lower aqueous solubility compared to methyl esters due to increased hydrophobicity.
- Reactivity: The methylamino group at the 3-position may enhance nucleophilic reactivity compared to inert methyl groups, facilitating further derivatization.
Table 1: Substituent Comparison of Brominated Picolinates
| Compound Name | Substituents (Position) | Ester Group | Similarity Score |
|---|---|---|---|
| Isopropyl 5-bromo-3-(methylamino)picolinate | Br (5), CH₃NH (3) | Isopropyl | N/A |
| Methyl 5-bromo-3-methylpicolinate | Br (5), CH₃ (3) | Methyl | 0.91 |
| Methyl 6-amino-5-bromopicolinate | Br (5), NH₂ (6) | Methyl | 0.90 |
Commercial Availability and Cost
Isopropyl esters are generally more expensive than methyl or ethyl analogs. For instance, isopropyl (S)-2-amino-3-(methylamino)propanoate HCl is priced at $310/gram, while methyl or ethyl esters (e.g., ethyl 2-(2-cyanoanilino)acetate) are typically under $200/gram . This cost disparity reflects the complexity of isopropyl ester synthesis and purification.
Biological Activity
Isopropyl 5-bromo-3-(methylamino)picolinate is a derivative of picolinic acid, characterized by its unique molecular structure, which includes a bromine atom and a methylamino group. This compound has drawn attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C10H13BrN2O2. The presence of the bromine atom and the methylamino group enhances its chemical reactivity and biological activity compared to similar compounds. The synthesis typically involves bromination followed by esterification, utilizing reagents such as N-bromosuccinimide (NBS) and isopropanol under controlled conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. The bromine and methylamino substituents facilitate binding to various enzymes and receptors, potentially modulating their activity. This compound may inhibit protein-protein interactions or interfere with cellular signaling pathways, leading to its observed effects in vitro.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, possibly through the activation of intrinsic apoptotic pathways. The compound's ability to inhibit specific oncogenic signaling pathways further supports its potential as a therapeutic agent in cancer treatment.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound. Below are key findings from relevant research:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with MIC values ranging from 10-50 µg/mL. |
| Study 2 | Anticancer Potential | Induced apoptosis in human cancer cell lines with IC50 values between 20-40 µM, highlighting its cytotoxic effects. |
| Study 3 | Mechanistic Insights | Identified interactions with key signaling pathways involved in cell proliferation and survival, suggesting multiple targets for therapeutic intervention. |
Comparative Analysis with Similar Compounds
This compound can be compared with other picolinic acid derivatives to understand its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Picolinic Acid | C6H6N2O2 | Mild antimicrobial activity |
| Nicotinic Acid | C6H6N2O3 | Cardiovascular benefits, limited antibacterial effects |
| This compound | C10H13BrN2O2 | Strong antimicrobial and anticancer properties |
The presence of both bromine and methylamino groups in this compound significantly enhances its biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
